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Adenylyl-(3'-5')-uridine - 3051-84-1

Adenylyl-(3'-5')-uridine

Catalog Number: EVT-14308810
CAS Number: 3051-84-1
Molecular Formula: C19H24N7O12P
Molecular Weight: 573.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenylyl-(3'-5')-uridine, also known as adenylyl-3'-5'-uridine-3'-monophosphate (commonly referred to as ApUp), is a significant compound within the class of organic molecules known as dinucleotides. It is characterized by a phosphodiester linkage between two nucleosides, adenine and uridine, connected in a 3' to 5' orientation. This compound plays a vital role in various biochemical processes, particularly in cellular signaling and enzymatic reactions.

Source

Adenylyl-(3'-5')-uridine can be derived from natural sources or synthesized through chemical and enzymatic methods. It has been studied extensively in the context of its interactions with proteins, such as diphtheria toxin, where it exhibits high binding affinity .

Classification

Adenylyl-(3'-5')-uridine falls under the category of nucleotides and is specifically classified as a (3'→5')-dinucleotide. This classification includes compounds that feature two nucleotides linked by a phosphodiester bond, which is crucial for their biological activity .

Synthesis Analysis

The synthesis of adenylyl-(3'-5')-uridine can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes specific enzymes, such as T4 RNA ligase, which catalyzes the formation of the phosphodiester bond between the nucleotides. This approach allows for high specificity and yields of the desired compound.
  2. Chemical Synthesis: Chemical methods involve multiple steps that typically include protecting group strategies to prevent unwanted reactions during synthesis. These methods can be more complex but allow for the production of modified versions of the compound for research purposes.

Technical Details

The enzymatic synthesis often involves:

  • Substrates: The use of uridine 5'-triphosphate and adenosine 5'-triphosphate.
  • Conditions: Optimal temperature and pH must be maintained to ensure enzyme activity.
Molecular Structure Analysis

Adenylyl-(3'-5')-uridine has a complex molecular structure characterized by its specific arrangement of atoms:

  • Chemical Formula: C19H25N7O15P2
  • Molecular Weight: 653.3872 g/mol
  • IUPAC Name: {[(2R,3S,4R,5R)-2-{[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}(hydroxy)phosphoryl)oxy]methyl}-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy}phosphonic acid .

Structural Data

The structure includes:

  • Two sugar moieties (ribose)
  • Two nitrogenous bases (adenine and uracil)
  • Phosphate groups that connect these components.
Chemical Reactions Analysis

Adenylyl-(3'-5')-uridine participates in various biochemical reactions:

  1. Binding Reactions: It exhibits strong binding affinity to proteins such as diphtheria toxin with dissociation constants (KD) ranging from 9 pM to 1.8 nM depending on conditions like temperature and pH .
  2. Hydrolysis Reactions: The compound can undergo hydrolysis to yield its constituent nucleotides under specific enzymatic conditions.

Technical Details

The kinetics of these reactions can vary significantly based on environmental factors such as ionic strength and temperature.

Mechanism of Action

Adenylyl-(3'-5')-uridine functions primarily through its role as a signaling molecule:

  1. Signal Transduction: It acts as a second messenger in various signaling pathways, influencing processes like protein synthesis and gene expression.
  2. Enzyme Activation: The binding of adenylyl-(3'-5')-uridine to certain enzymes can activate or inhibit their activity, thus regulating metabolic pathways.

Data on Mechanism

Research indicates that the interaction with proteins can lead to conformational changes that affect their function significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under acidic conditions but can hydrolyze in alkaline environments.

Relevant Data

The compound's stability and reactivity are influenced by factors such as pH and temperature.

Applications

Adenylyl-(3'-5')-uridine has several scientific uses:

  1. Biochemical Research: Used extensively in studies related to cellular signaling pathways.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in various biological processes.
  3. Diagnostic Tools: Employed in assays to measure enzyme activities or interactions with other biomolecules.

This compound continues to be an area of active research due to its fundamental role in biochemistry and potential applications in medicine and biotechnology.

Structural Biology and Molecular Architecture

Ribonucleotide Linkage Specificity in ApUp: 3'-5' Phosphodiester Bond Dynamics

The defining characteristic of ApUp is its 3'-5' phosphodiester bond, forming the essential bridge between the ribose sugars of adenosine (at the 3' position) and uridine (at the 5' position). This linkage dictates the directionality and stability of the RNA polymer backbone. X-ray crystallography studies have provided atomic-level detail on the conformation and dynamics of this bond within ApUp structures.

  • Crystallographic Evidence: The crystal structure of sodium adenylyl-3',5'-uridine hexahydrate (solved to a high R factor of 0.057) reveals ApUp crystallizing in the space group P2₁ with two molecules per asymmetric unit. Crucially, these molecules form a short stretch of right-handed antiparallel double-helical RNA within the crystal lattice, stabilized by Watson-Crick base pairing between adenine and uracil residues [1] [8]. This structure provided the first atomic-resolution visualization of a nucleic acid fragment exhibiting double-helical symmetry and unequivocally confirmed the Watson-Crick base pairing scheme for A-U pairs [8]. The C1'-C1' distance within the A-U base pair is notably shorter than that observed in G-C pairs [1] [8].
  • Bond Geometry and Interactions: The phosphodiester bond itself adopts specific torsion angles (α, β, γ, ε, ζ) that define the local conformation of the RNA backbone. In the sodium ApU hexahydrate structure, the bond exhibits characteristic bond lengths and angles consistent with standard RNA phosphodiester linkages. Furthermore, the high hydration state of the ApU crystal lattice, particularly in complexes like ApU•9-aminoacridine which forms "highly hydrated monoclinic lattices" with water-filled channels, significantly influences the electrostatic environment and stability of the phosphodiester bond [1] [6]. These water molecules participate in hydrogen-bonding networks that stabilize the overall structure and the phosphate group's conformation [1] [6] [8].
  • Base Stacking: Strong base stacking interactions occur between the adenine and uracil rings within the helical arrangement formed in the crystal, contributing significantly to the stability of the dinucleotide and providing a model for stacking in longer RNA polymers [1] [8].

Table 1: Key Structural Features of the 3'-5' Phosphodiester Bond in ApUp from Crystallographic Studies

FeatureDescription/ValueSignificanceReference
Linkage Type3'-5' Phosphodiester BondDefines RNA backbone directionality [1]
Base PairingWatson-Crick A-UFirst atomic-resolution confirmation; Shorter C1'-C1' distance vs. G-C [1] [8]
Helical ConformationRight-handed, AntiparallelMimics canonical A-form RNA double helix [1] [8]
Crystal HydrationHigh (e.g., Hexahydrate; 15 H₂O in ApU•9AA asym unit)Stabilizes structure via H-bonding; Contributes to instability upon dehydration [1] [6]
Phosphate EnvironmentStabilized by Na⁺ ions (in Na⁺ form) and H₂O networksModulates electrostatic repulsion and bond dynamics [6] [8]

Conformational Flexibility of ApUp in Protein-Bound vs. Free States

ApUp exhibits distinct conformational dynamics depending on its environment, transitioning from relative flexibility in solution to ordered structures when bound to proteins or within crystalline lattices. This flexibility is central to its biological function, particularly in molecular recognition.

  • Free State Dynamics: In solution, unbound ApUp possesses significant rotational freedom around the phosphodiester bond torsions and glycosidic bonds. This allows sampling of multiple conformations, including folded states stabilized by transient intramolecular interactions and extended states. Nuclear Magnetic Resonance (NMR) studies, inferred from related work on enzyme-bound conformations [4], highlight the inherent flexibility of the ribose-phosphate backbone and the bases in the absence of stabilizing partners. Molecular dynamics simulations suggest fluctuations between stacked and unstacked base configurations.
  • Protein-Bound Order: Upon binding specific protein targets, ApUp undergoes conformational selection or induced fit, adopting a restricted conformation complementary to the protein's binding site. The most striking example is its interaction with diphtheria toxin (DT). ApUp (specifically identified as adenylyl-(3',5')-uridine 3'-monophosphate, ApUp, in DT) binds DT with extraordinary affinity. Equilibrium dissociation constants (KD) reach as low as 0.2 nM at 25°C and an astonishing 9 pM at 5.5°C, representing one of the strongest dinucleotide-protein affinities known [5] [7] [9]. Thermodynamic analysis of this binding reveals a process driven largely by favorable enthalpy change (ΔH), overcoming the entropic penalty (TΔS) associated with the significant loss of conformational freedom in ApUp and ordering of solvent upon complex formation [7].
  • Kinetics of Binding: Kinetic studies using radiolabeled ApUp demonstrate a very fast association rate (k+1 ≈ 10⁷ - 10⁸ M⁻¹s⁻¹) combined with an extremely slow dissociation rate (k-1 ≈ 10⁻⁴ s⁻¹ at 5.5°C, t1/2 ≈ 64 min; 10⁻² s⁻¹ at 25°C, t1/2 ≈ 28 s) [7]. This slow off-rate is characteristic of the substantial conformational rearrangement required for dissociation. Binding affinity is optimal near physiological pH (6.5-7.1) and sensitive to ionic strength, implicating electrostatic interactions in the recognition process [7].
  • Structural Basis of Tight Binding: While the precise structure of the DT•ApUp complex is not detailed in the provided results, the profound affinity suggests ApUp adopts a highly specific conformation within the toxin's binding pocket, forming multiple complementary hydrogen bonds, van der Waals contacts, and likely electrostatic interactions with positively charged residues. This exemplifies how intrinsic flexibility enables high-affinity, specific binding via induced fit [7] [10]. Studies on RNA polymerase interactions also highlight the conformational adaptation of ApUp upon enzyme binding [4].

Table 2: Conformational States and Energetics of ApUp

StateKey CharacteristicsEnergetic/Thermodynamic FeaturesBiological Implication
Free StateSignificant torsional flexibility; Stacking fluctuations; Solvent-exposedHigher entropy (S); Lower enthalpy (H)Allows sampling for partner recognition
Protein-Bound (e.g., DT)Locked, specific conformation; Bases and backbone orderedLow entropy (S); Very favorable enthalpy (H) (ΔH-driven binding); KD = 0.2 nM (25°C), 9 pM (5.5°C)High specificity and affinity; Functional complex formation
Crystalline StateOrdered, helical or specific lattice conformation; Stabilized by packing/H₂OLow entropy; Favorable crystal packing energyProvides high-resolution structural snapshots
Transition (Binding)Conformational selection / Induced fitΔG = ΔH - TΔS; Large negative ΔH outweighs negative TΔSEnables recognition of diverse partners

Comparative Structural Motifs: ApUp vs. Canonical Dinucleotides in RNA

While ApUp serves as a fundamental building block, its structural features exhibit both similarities and key differences compared to other canonical dinucleotide steps (e.g., GpC, CpG, UpA) within RNA double helices.

  • Watson-Crick Base Pairing: ApUp readily forms A-U Watson-Crick base pairs, characterized by two hydrogen bonds (A N6-H...O4 U; A N1...H-N3 U). This contrasts with the three hydrogen bonds in G-C pairs but is similar to the two hydrogen bonds in U-A pairs (equivalent to A-U). The crystallographically observed C1'-C1' distance in the A-U pair within ApU hexahydrate is significantly shorter than in G-C pairs [1] [8], potentially influencing minor groove width and backbone geometry at these steps.
  • Base Stacking Propensity: The stacking energy and geometry between the adenine and uracil bases in ApUp differ from other combinations. Adenine and uracil exhibit moderate stacking interactions. While strong stacking occurs in the crystalline double helix [1] [8], computational studies suggest stacking energies in ApUp (and UpA) steps may be less favorable than in some purine-purine (e.g., GpA) or purine-pyrimidine (e.g., GpC) steps, potentially contributing to local flexibility or structural variations. The orientation (parallel stacking) observed in the ApU•9-aminoacridine complex, where 9AA intercalates, highlights the stacking potential and the role of base planarity [6].
  • Helical Parameters: The local helical parameters (e.g., twist, roll, tilt, rise) associated with the ApUp step (or the UpA step, its reverse complement in double strands) in the context of an RNA duplex show characteristic values within the A-form helix. Compared to other dinucleotide steps:
  • GpC steps are often associated with higher twist and greater stability.
  • CpG steps can exhibit more variable conformations and are sometimes associated with decreased stability.
  • ApUp/UpA steps fall within a range typical for A-form RNA but contribute to the overall groove dimensions and flexibility profile of the helix. The antiparallel double helix formed by ApU molecules in the hexahydrate crystal provides a direct model for this step [1] [8].
  • Role in Structural Motifs: ApUp, as part of longer sequences, participates in defining the geometry of internal loops, bulges, and hairpin turns. The specific hydrogen bonding pattern of the A-U pair and the stacking properties of the ApUp step influence the stability and conformational preferences of these motifs. The propensity for A-U pairs to form near the ends of helices or in less stable regions stems partly from their two-hydrogen-bond interaction compared to G-C's three. The flexibility observed in the free state and the induced fit upon protein binding [4] [7] [10] highlight how ApUp-containing motifs can adapt to different structural contexts.

Table 3: Comparative Structural Features of ApUp/UpA vs. Other Canonical Dinucleotide Steps in A-form RNA

FeatureApUp / UpA StepGpC StepCpG StepBiological Significance
Base PairingA-U / U-A (2 H-bonds)G-C (3 H-bonds)C-G (3 H-bonds)A-U weaker than G-C; Influences helix stability
C1'-C1' DistanceShorterLongerLongerAffects minor groove width
Stacking EnergyModerate (A-U/U-A)Generally Strong (G-C)Variable, can be lowerImpacts local stability & flexibility
Typical Helical TwistStandard A-form (~32°)Often Higher (>32°)Often Standard or Slightly ReducedInfluences overall helix conformation
Susceptibility to DeformationModerateLow (Rigid)HigherRoles in kinking, protein-induced bending
Role in HydrationSignificant, as seen in crystal structures [1] [6] [8]SignificantSignificantStabilizes phosphate backbone & base pairs

Properties

CAS Number

3051-84-1

Product Name

Adenylyl-(3'-5')-uridine

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C19H24N7O12P

Molecular Weight

573.4 g/mol

InChI

InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)

InChI Key

RNNPIPQLZRGXIG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O

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